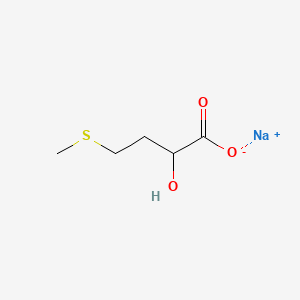

Sodium 2-hydroxy-4-(methylthio)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

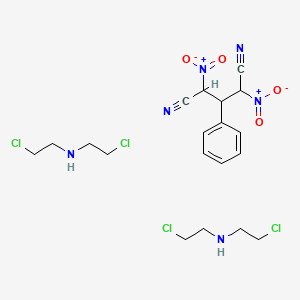

Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-hydroxy-4-(methylthio)butanoic acid, which is commonly used as an animal feed additive due to its nutritional benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-4-(methylthio)butanoate typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with sodium hydroxide. This reaction is straightforward and can be carried out under mild conditions. The acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, producing large amounts of unwanted inorganic salts . An alternative method involves the use of immobilized nitrilase, which offers a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, esterification, and substitution.

Common Reagents and Conditions

Esterification: The hydroxyl group can react with fatty acids to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Esterification: Esters of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-hydroxy-4-(methylthio)butanoate has numerous applications in scientific research:

Mechanism of Action

Sodium 2-hydroxy-4-(methylthio)butanoate acts as a methionine analogue. In biological systems, it can be absorbed and converted to methionine, an essential amino acid. This conversion facilitates protein synthesis and other metabolic processes. In the rumen environment of dairy cows, it aids in fiber degradation and serves as a nitrogen source, ultimately improving milk production and composition .

Comparison with Similar Compounds

Similar Compounds

- Sodium dodecanoate

- Sodium dodecyl sulfate

- Sodium 2-alkanoloxy-4-(methylsulfinyl)butanoate

Uniqueness

Sodium 2-hydroxy-4-(methylthio)butanoate stands out due to its unique combination of properties. It has good water solubility, low Krafft point, high surface tension reduction efficiency, and improved calcium tolerance compared to other anionic surfactants . Additionally, its role as a methionine analogue makes it valuable in both nutritional and industrial applications .

Properties

CAS No. |

23597-90-2 |

|---|---|

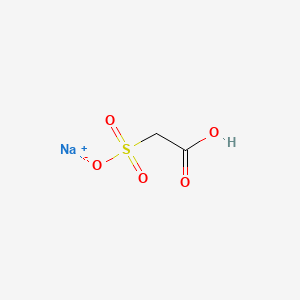

Molecular Formula |

C5H9NaO3S |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

sodium;2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

JNATWEVVLQFGLU-UHFFFAOYSA-M |

Canonical SMILES |

CSCCC(C(=O)[O-])O.[Na+] |

Related CAS |

583-91-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.